N'-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
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Overview
Description
N’-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound with the molecular formula C24H20BrClN2O3 It is known for its unique structural features, which include allyloxy, bromobenzylidene, and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(Allyloxy)-5-bromobenzaldehyde: This intermediate is synthesized by reacting 2-bromo-5-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.
Formation of Benzohydrazide: The next step involves the reaction of 2-(Allyloxy)-5-bromobenzaldehyde with hydrazine hydrate to form the corresponding benzohydrazide.
Condensation Reaction: Finally, the benzohydrazide is reacted with 4-chlorobenzyl chloride under basic conditions to yield N’-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N’-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-(Allyloxy)-5-bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(2-(Benzyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(2-(Benzyloxy)-5-bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
764653-09-0 |
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Molecular Formula |
C24H20BrClN2O3 |
Molecular Weight |
499.8 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C24H20BrClN2O3/c1-2-13-30-22-12-9-19(25)14-18(22)15-27-28-24(29)21-5-3-4-6-23(21)31-16-17-7-10-20(26)11-8-17/h2-12,14-15H,1,13,16H2,(H,28,29)/b27-15+ |
InChI Key |
RQERFEZWUGYAEY-JFLMPSFJSA-N |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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